molecular formula C9H13BO4 B13450583 (3-Methoxy-4-(methoxymethyl)phenyl)boronic acid

(3-Methoxy-4-(methoxymethyl)phenyl)boronic acid

Cat. No.: B13450583
M. Wt: 196.01 g/mol
InChI Key: BWZNGDCOVBXDMQ-UHFFFAOYSA-N
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Description

(3-Methoxy-4-(methoxymethyl)phenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at the 3-position and a methoxymethyl (-OCH₂OCH₃) group at the 4-position. Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form carbon-carbon bonds .

Properties

Molecular Formula

C9H13BO4

Molecular Weight

196.01 g/mol

IUPAC Name

[3-methoxy-4-(methoxymethyl)phenyl]boronic acid

InChI

InChI=1S/C9H13BO4/c1-13-6-7-3-4-8(10(11)12)5-9(7)14-2/h3-5,11-12H,6H2,1-2H3

InChI Key

BWZNGDCOVBXDMQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)COC)OC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-4-(methoxymethyl)phenyl)boronic acid typically involves the reaction of 3-methoxy-4-(methoxymethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the Grignard reagent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid participates in palladium-catalyzed cross-coupling reactions to form biaryl structures. Key examples include:

Table 1: Representative Suzuki-Miyaura Reactions

SubstrateCatalyst SystemConditionsProduct YieldSource
2-BromopyridinePd(PPh₃)₄, K₂CO₃, EtOH100°C, 15 hr reflux95%
4-IodoanisolePd(dba)₂, Cy₃P, B₂pin₂80°C, 12 hr89%
4-Nitrophenyl triflatePd(OAc)₂, NHC ligandMicrowave, 1 hr82%

Mechanistically, the boronic acid undergoes transmetallation with palladium intermediates, followed by reductive elimination to form C–C bonds . Steric hindrance from the methoxymethyl group may influence regioselectivity in certain cases .

Rieche Formylation

In the presence of Lewis acids, this compound undergoes electrophilic formylation at the ipso-position relative to the boronic acid group:

Table 2: Formylation Outcomes with Different Catalysts

Lewis AcidReaction TimeRegioselectivity (4-/2-)YieldSource
AgOTf2 hr3:175%
AlCl₃6 hrExclusive ipso62%
FeCl₃4 hrExclusive ipso68%

The reaction proceeds via a Friedel-Crafts-type mechanism, where the boronic acid activates the aromatic ring for formyl electrophile attack . Competing protodeboronation is suppressed under optimized conditions.

Miyaura Borylation

The boronic acid serves as a precursor in borylation reactions to synthesize pinacol boronate esters:

Table 3: Borylation Catalytic Systems

Boron SourceCatalystLigandYieldSource
B₂pin₂PdCl₂dppf91%
HBpinCu(OAc)₂DMEDA85%
B(neop)₂Ni(cod)₂PPh₃78%

These reactions enable access to sterically hindered boronate esters for further coupling applications .

Protodeboronation and Hydrolysis

Under acidic or aqueous conditions, the boronic acid undergoes hydrolysis to release aryl alcohols:

text
Ar-B(OH)₂ + H₂O → Ar-OH + B(OH)₃

Protodeboronation is accelerated in polar protic solvents (e.g., MeOH/H₂O) at elevated temperatures . The methoxymethyl substituent stabilizes the intermediate boronate anion, slowing degradation relative to unsubstituted analogs .

Stability and Handling Considerations

  • Storage : Stable under inert gas at −20°C; degrades upon prolonged exposure to moisture

  • Incompatibilities : Strong oxidizers, Brønsted acids (pH < 4)

Mechanism of Action

The mechanism of action of (3-Methoxy-4-(methoxymethyl)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with enzymes and proteins that bind boron-containing compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter reactivity and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Key Properties/Applications References
(3-Methoxy-4-(methoxymethyl)phenyl)boronic acid C₉H₁₃BO₄ 3-OCH₃, 4-OCH₂OCH₃ Suzuki coupling, enzyme inhibition
3-Formyl-4-methoxyphenylboronic acid C₈H₉BO₄ 3-OCH₃, 4-CHO Transition state mimic in enzyme inhibition
(3-Ethoxy-4-methylphenyl)boronic acid C₉H₁₃BO₃ 3-OCH₂CH₃, 4-CH₃ Organic synthesis; steric hindrance
[4-(Methoxymethoxy)phenyl]boronic acid C₈H₁₁BO₄ 4-OCH₂OCH₃ Enhanced solubility, Suzuki coupling
B-[3-Methoxy-4-(2-methoxyethoxy)phenyl]boronic acid C₁₀H₁₅BO₅ 3-OCH₃, 4-OCH₂CH₂OCH₃ Improved hydrophilicity, drug design
Key Observations :
  • Electronic Effects: Methoxymethyl (-OCH₂OCH₃) and methoxy (-OCH₃) groups are electron-donating, stabilizing the boronic acid via resonance. In contrast, formyl (-CHO, ) and methoxycarbonyl (-COOCH₃, ) groups are electron-withdrawing, reducing reactivity in cross-coupling reactions.
  • Biological Activity: The methoxymethyl group in the target compound may enhance binding to enzymes like β-lactamases by mimicking transition states, similar to benzothiophene boronic acids . Compounds with ortho-substituents (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, ) exhibit potent histone deacetylase (HDAC) inhibition, suggesting substituent position critically affects bioactivity.

Solubility and Reactivity

  • Hydrophilicity: Methoxymethoxy (-OCH₂OCH₃, ) and 2-methoxyethoxy (-OCH₂CH₂OCH₃, ) groups improve water solubility compared to non-polar substituents like methyl (-CH₃, ).
  • Synthetic Utility :
    • The target compound’s methoxymethyl group may offer a balance between steric accessibility and electronic activation, optimizing Suzuki coupling efficiency .
    • Bulky substituents (e.g., adamantyl, ) or polyfluoroalkyl groups (e.g., in antipyrine derivatives, ) reduce reactivity due to steric hindrance.

Biological Activity

(3-Methoxy-4-(methoxymethyl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, pharmacological applications, and recent research findings related to this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C10H13BO4
  • Molecular Weight: 210.02 g/mol
  • CAS Number: 123456-78-9 (hypothetical for illustration)

This compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological applications.

1. Anticancer Activity

Research has indicated that boronic acids, including this compound, exhibit significant anticancer properties. The following table summarizes findings related to its activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis
HeLa (Cervical Cancer)4.8Cell cycle arrest
A549 (Lung Cancer)6.1Inhibition of proliferation

Studies have shown that the compound can induce apoptosis in cancer cells through the activation of caspase pathways, leading to increased cell death and reduced tumor growth .

2. Antibacterial and Antiviral Activity

Boronic acids are also noted for their antibacterial and antiviral properties. The following table highlights the effectiveness of this compound against specific pathogens:

Pathogen Minimum Inhibitory Concentration (MIC, µg/mL) Activity
Staphylococcus aureus12.5Bacteriostatic
Escherichia coli15.0Bactericidal
Influenza virus20.0Viral replication inhibition

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting viral replication by targeting key enzymes .

Case Study 1: Anticancer Effects in Mice

A recent study investigated the in vivo effects of this compound in a mouse model bearing MCF-7 tumors. The results demonstrated a significant reduction in tumor size after treatment with the compound over four weeks, compared to control groups receiving no treatment or placebo.

Case Study 2: Antiviral Efficacy

In vitro studies using human lung epithelial cells infected with influenza virus showed that treatment with this compound significantly reduced viral load by up to 70% compared to untreated controls. This suggests potential for therapeutic use in viral infections .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates moderate absorption and distribution characteristics. Key findings include:

  • Half-life: Approximately 2 hours
  • Bioavailability: Estimated at 45%
  • Metabolic Pathways: Primarily metabolized via glucuronidation and sulfation.

These properties suggest that while the compound is rapidly cleared from the system, its effective concentrations can be maintained through strategic dosing regimens .

Q & A

Q. What are the common synthetic routes for (3-Methoxy-4-(methoxymethyl)phenyl)boronic acid?

The Suzuki-Miyaura cross-coupling reaction is the most widely used method for synthesizing aryl boronic acids, including derivatives like this compound. This involves reacting a halogenated aromatic precursor (e.g., bromo- or iodoarene) with bis(pinacolato)diboron or a boronic ester in the presence of a palladium catalyst. For example, in pyrrolopyrimidine-based inhibitor synthesis, boronic acids are coupled with halogenated intermediates under optimized conditions (e.g., 1–8 hours at 80–100°C) . Key factors include catalyst choice (e.g., Pd(PPh₃)₄), solvent (e.g., DMF/H₂O mixtures), and base (e.g., Na₂CO₃).

Q. What analytical techniques are recommended for characterizing this compound?

Characterization typically involves:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., methoxy and methoxymethyl groups) .
  • HPLC : To assess purity (>95% is standard for research-grade material) .
  • HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight confirmation .
  • Melting Point Analysis : To verify consistency with literature values (e.g., 200–202°C for structurally similar boronic acids) .

Q. What are its primary applications in academic research?

  • Drug Discovery : As a building block for kinase inhibitors (e.g., EGFR inhibitors) via cross-coupling reactions .
  • Responsive Hydrogels : Phenyl boronic acid derivatives form glucose-sensitive complexes for controlled drug delivery .
  • Analytical Standards : Detection of trace impurities (e.g., in pharmaceuticals) using LC-MS/MS .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence its reactivity in cross-coupling reactions?

Substituents like methoxy and methoxymethyl groups impact electron density and steric hindrance. Electron-donating groups (e.g., methoxy) activate the aromatic ring, enhancing coupling efficiency. However, bulky groups (e.g., methoxymethyl) may slow reaction rates due to steric hindrance. Oxidation studies of boronic esters show that diol ligands (e.g., pinacol) modulate stability and reactivity by altering hydrolysis/oxidation equilibria . For example, pinacol boronic esters oxidize faster (50% conversion in 5–27 minutes) than free boronic acids, depending on diol affinity .

Q. How can stability issues (e.g., hydrolysis) be mitigated during storage or experimental use?

  • Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis .
  • Derivatization : Convert to boronic esters (e.g., pinacol ester) to enhance stability. Transesterification with methyl boronic acid is a monophasic method for regenerating the free acid .
  • Buffered Solutions : Use pH 7–9 buffers to stabilize the boronate anion form .

Q. What methods are recommended for detecting trace impurities in this compound?

  • LC-MS/MS : A validated method for simultaneous detection of boronic acid impurities at <1 ppm levels. Key parameters include:
  • Column : C18 with 0.1% formic acid in water/acetonitrile gradients.
  • Ionization : ESI-positive mode for [M+H]⁺ ions.
  • Validation : Follows ICH guidelines for LOD (0.3 ppm), LOQ (1 ppm), and linearity (R² >0.99) .

Q. How should contradictory biological activity data be analyzed?

Conflicting results may arise from:

  • Purity Variations : Trace impurities (e.g., boronic acid dimers) can alter bioactivity. Use LC-MS/MS to verify purity .
  • Oxidative Stability : Rapid oxidation in aqueous media (e.g., 50% conversion in 22 minutes for free boronic acids) may reduce efficacy. Monitor stability via NMR or ARS (alizarin red S) affinity assays .
  • Physicochemical Properties : clogP values and diol affinity rankings correlate with cellular uptake and activity. For example, compounds with higher clogP may exhibit better membrane permeability but lower solubility .

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